molecular formula C14H18N2O3 B5657440 3-(4-phenoxybutyl)dihydropyrimidine-2,4(1H,3H)-dione

3-(4-phenoxybutyl)dihydropyrimidine-2,4(1H,3H)-dione

Cat. No. B5657440
M. Wt: 262.30 g/mol
InChI Key: IVJQRHKCVVWCNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dihydropyrimidine derivatives, including compounds similar to 3-(4-phenoxybutyl)dihydropyrimidine-2,4(1H,3H)-dione, often involves the Biginelli reaction. This multi-component reaction facilitates the condensation of aldehydes, β-ketoesters, and urea or thiourea under solvent-free conditions, catalyzed by acids like p-dodecylbenzenesulfonic acid, to yield dihydropyrimidin-2(1H)-ones and -thiones in good to excellent yields (Aswin et al., 2014). Another method employs cellulose sulfuric acid as a recyclable solid acid catalyst for synthesizing these compounds in aqueous media, demonstrating the versatility and eco-friendliness of these synthetic approaches (Rajack et al., 2013).

Molecular Structure Analysis

The molecular structure of dihydropyrimidine derivatives is characterized by the presence of a dihydropyrimidine ring, which can be analyzed through advanced spectroscopic techniques such as NMR and X-ray crystallography. These analyses provide insights into the planarity, substitution patterns, and stereochemistry of the dihydropyrimidine ring, contributing to a deeper understanding of the compound's chemical behavior and reactivity (Saberi et al., 2015).

Chemical Reactions and Properties

Dihydropyrimidine derivatives undergo a variety of chemical reactions, including cyclization, alkylation, and acylation. These reactions can modify the dihydropyrimidine core, introducing new functional groups that significantly alter the compound's chemical properties. The flexibility in functionalizing these molecules underscores their utility in synthetic organic chemistry (Udayakumar et al., 2017).

Physical Properties Analysis

The physical properties of dihydropyrimidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are influenced by the compound's molecular structure and can be tailored through synthetic modifications. For instance, the introduction of substituents at strategic positions on the dihydropyrimidine ring can enhance solubility or modify the melting point, making these compounds suitable for specific applications (Mehrabi & Alizadeh-bami, 2015).

properties

IUPAC Name

3-(4-phenoxybutyl)-1,3-diazinane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-13-8-9-15-14(18)16(13)10-4-5-11-19-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJQRHKCVVWCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1=O)CCCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-phenoxybutyl)dihydropyrimidine-2,4(1H,3H)-dione

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